3-phospho-D-glyceroyl dihydrogen phosphate
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Overview
Description
3-phospho-D-glyceroyl dihydrogen phosphate is the (R)-enantiomer of 3-phosphoglyceroyl dihydrogen phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is an acyl monophosphate and a 2,3-bisphosphoglyceric acid. It derives from a D-glyceric acid. It is a conjugate acid of a 3-phosphonato-D-glyceroyl phosphate(4-).
Scientific Research Applications
Enzymatic Reactions and Metabolic Pathways
3-phospho-D-glyceroyl dihydrogen phosphate plays a critical role in various enzymatic reactions and metabolic pathways. It is an intermediate in glycolysis, where it is involved in the oxidative phosphorylation of D-glyceraldehyde 3-phosphate. This process is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase, which has been shown to have a broad specificity for acyl acceptors (Byers, She, & Alayoff, 1979). Further, it is involved in the conversion of diol into aldehyde, a process that is critical in glycolysis and is the rate-limiting step in the catalytic oxidation of D-glyceraldehyde 3-phosphate by NAD+ (Trentham, McMurray, & Pogson, 1969).
Structural and Vibrational Properties
The structural and vibrational properties of this compound and related compounds have been studied using quantum chemistry methods. These studies provide insights into the accurate computation of phosphorylated biological compounds, which is essential for understanding their roles in biological systems (Sharma, Ohanessian, & Clavaguéra, 2014).
Synthesis and Stability
Research has focused on the synthesis of enantiomerically pure glyceraldehyde 3-phosphates, including this compound. This research is important for understanding the stability and behavior of these compounds in different pH environments, which is relevant for their role in metabolic pathways (Gauss, Schoenenberger, & Wohlgemuth, 2014).
Role in Cellular Metabolism and Immune Response
This compound is a critical component in the regulation of carbon partitioning in plants, affecting the synthesis of starch and sucrose. It plays a role in the regulatory mechanisms that control these pathways, influencing the distribution of carbon between different metabolic processes (Preiss, 1984). Additionally, it has been identified as a critical mobile inducer of systemic immunity in plants, playing a significant role in systemic acquired resistance (SAR) (Chanda et al., 2011).
Analytical Techniques
Advanced analytical techniques, such as 31P nuclear magnetic resonance, have been employed to study enzyme-substrate and enzyme-inhibitor complexes involving this compound. This research enhances our understanding of the mechanisms of enzymatic reactions and the role of this compound in these processes (Campbell, Jones, Kiener, & Waley, 1979).
Biochemical Significance
The biochemical significance of this compound and its analogs has been explored in various studies. For example, research on phosphonomethyl analogues of phosphate ester glycolytic intermediates has provided insights into the behavior of these compounds in glycolytic enzymes, demonstrating their similarity to natural phosphates (Dixon & Sparkes, 1974).
Properties
Molecular Formula |
C3H8O10P2 |
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Molecular Weight |
266.04 g/mol |
IUPAC Name |
phosphono (2R)-2-hydroxy-3-phosphonooxypropanoate |
InChI |
InChI=1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1 |
InChI Key |
LJQLQCAXBUHEAZ-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)OP(=O)(O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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